molecular formula C9H10N4S B12808493 6,7-Dimethyl-4-(methylsulfanyl)pteridine CAS No. 7143-77-3

6,7-Dimethyl-4-(methylsulfanyl)pteridine

Cat. No.: B12808493
CAS No.: 7143-77-3
M. Wt: 206.27 g/mol
InChI Key: KGRZLBYXMJGFCD-UHFFFAOYSA-N
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Description

The Pteridine (B1203161) Heterocyclic System in Chemical Research

Pteridine is a bicyclic heteroaromatic compound composed of a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring. researchgate.net This fundamental structure is the parent of a wide class of derivatives known as pteridines. These compounds are of great importance in the biological world, where they participate in a variety of essential processes. Prominent examples of naturally occurring pteridines include folic acid (a B vitamin crucial for nucleic acid synthesis), and biopterin (B10759762) and neopterin, which are involved in metabolic pathways and serve as clinical biomarkers. researchgate.net

The pteridine ring system is a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in biologically active compounds. Researchers have synthesized a vast number of pteridine derivatives, which have shown a broad spectrum of pharmacological activities. chemicalbook.com The ability to modify the pteridine core at various positions allows for the fine-tuning of its chemical and physical properties, making it a versatile starting point for the development of new molecules.

Academic Context of 6,7-Dimethyl-4-(methylsulfanyl)pteridine within Pteridine Derivatives Research

Within the extensive family of pteridine derivatives, 6,7-Dimethyl-4-(methylsulfanyl)pteridine holds a specific place as a valuable chemical intermediate and research tool. Its structure is characterized by the core pteridine nucleus, with two methyl groups (-CH₃) at positions 6 and 7 of the pyrazine ring, and a methylsulfanyl group (-SCH₃) at position 4 of the pyrimidine ring.

The academic interest in this particular compound stems from the specific properties conferred by its substituents. The methyl groups at positions 6 and 7 increase the molecule's hydrophobicity and can influence its interaction with biological targets through steric effects. More significantly, the methylsulfanyl group at position 4 is a key functional handle. The carbon-sulfur bond at this position is susceptible to nucleophilic attack, making the methylsulfanyl group an excellent leaving group. This reactivity allows for the straightforward introduction of a wide variety of other functional groups at the C-4 position, rendering 6,7-Dimethyl-4-(methylsulfanyl)pteridine a versatile building block for the synthesis of more complex pteridine derivatives.

Properties

CAS No.

7143-77-3

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

6,7-dimethyl-4-methylsulfanylpteridine

InChI

InChI=1S/C9H10N4S/c1-5-6(2)13-8-7(12-5)9(14-3)11-4-10-8/h4H,1-3H3

InChI Key

KGRZLBYXMJGFCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=NC=N2)SC)C

Origin of Product

United States

Spectroscopic and Structural Elucidation Techniques in Pteridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, including pteridine (B1203161) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule.

1H NMR Spectroscopic Analysis and Proton Chemical Shift Interpretations

Proton (1H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 6,7-Dimethyl-4-(methylsulfanyl)pteridine, the expected 1H NMR spectrum would exhibit distinct signals corresponding to the different types of protons present.

The interpretation of the chemical shifts (δ) is based on the electronic environment of the protons. Electron-withdrawing groups, such as the pteridine ring system, tend to shift the signals of nearby protons to a higher frequency (downfield), while electron-donating groups shift them to a lower frequency (upfield).

A hypothetical 1H NMR data table for 6,7-Dimethyl-4-(methylsulfanyl)pteridine is presented below, based on typical values for similar pteridine structures.

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
H-2~8.5 - 9.0Singlet
6-CH₃~2.5 - 2.8Singlet
7-CH₃~2.5 - 2.8Singlet
4-SCH₃~2.7 - 3.0Singlet

Interactive Data Table: Expected ¹H NMR Chemical Shifts

13C NMR Spectroscopic Analysis and Carbon Chemical Shift Interpretations

Carbon-13 (13C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 6,7-Dimethyl-4-(methylsulfanyl)pteridine would give a distinct signal in the 13C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to.

The aromatic carbons of the pteridine ring are expected to resonate in the downfield region (typically δ 140-160 ppm), while the methyl carbons will appear in the upfield region.

A hypothetical 13C NMR data table for 6,7-Dimethyl-4-(methylsulfanyl)pteridine is provided below.

Carbon AssignmentExpected Chemical Shift (ppm)
C-2~150 - 155
C-4~165 - 170
C-4a~145 - 150
C-6~155 - 160
C-7~155 - 160
C-8a~150 - 155
6-CH₃~20 - 25
7-CH₃~20 - 25
4-SCH₃~15 - 20

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

Advanced NMR Techniques for Conformational and Tautomeric Analysis

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in elucidating the three-dimensional structure and potential tautomeric forms of pteridine derivatives.

NOESY experiments can reveal through-space correlations between protons that are in close proximity, which helps in determining the conformation of the molecule. For instance, NOE correlations between the methyl protons and the pteridine ring protons can confirm their spatial arrangement.

HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for assigning the chemical shifts of quaternary carbons and for confirming the connectivity within the molecule, including the position of the methylsulfanyl group.

Tautomerism is a common phenomenon in pteridine chemistry. Variable temperature NMR studies can be employed to investigate the presence of different tautomers in equilibrium. Changes in the chemical shifts and signal multiplicities with temperature can indicate a dynamic equilibrium between tautomeric forms.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the determination of molecular weight and for the structural elucidation of compounds through fragmentation analysis.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique that is suitable for the analysis of relatively non-polar and thermally stable compounds. In APCI-MS, the analyte is introduced as a spray into a high-temperature region where it is vaporized and ionized by a corona discharge. This method typically produces protonated molecules [M+H]⁺ with minimal fragmentation, allowing for the straightforward determination of the molecular weight of 6,7-Dimethyl-4-(methylsulfanyl)pteridine.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Adduct Formation Studies

Electrospray Ionization (ESI) is another soft ionization technique that is particularly well-suited for polar and thermally labile molecules. In ESI-MS, a solution of the analyte is sprayed through a charged capillary, producing fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

A common phenomenon in ESI-MS is the formation of adducts, where the analyte molecule associates with ions present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The study of these adducts can provide additional information about the molecule's ability to interact with cations and can sometimes aid in the confirmation of the molecular weight. The relative abundance of these adducts can be influenced by the solvent composition and the concentration of salts.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. mdpi.comresearchgate.net This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Single-Crystal X-ray Diffraction Analysis of Pteridine Derivatives

While specific single-crystal X-ray diffraction data for 6,7-Dimethyl-4-(methylsulfanyl)pteridine is not publicly documented, analysis of related pteridine derivatives provides significant insight into its likely structural characteristics. researchgate.netamanote.com The procedure involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. nih.gov

Based on studies of analogous heterocyclic compounds, the pteridine core of 6,7-Dimethyl-4-(methylsulfanyl)pteridine is expected to be largely planar. mdpi.com The key structural parameters that would be determined include:

Bond Lengths and Angles: Precise measurements of the C-N, C-C, and C-S bonds within the molecule.

Planarity: Confirmation of the aromatic pteridine ring's planarity.

Conformational Analysis and Disorder Phenomena in Crystalline States

Conformational analysis within a crystalline state examines the spatial arrangement of atoms in a molecule, which can be influenced by the forces of the crystal lattice. acs.org While the core pteridine ring system is rigid, substituents can introduce conformational flexibility. For 6,7-Dimethyl-4-(methylsulfanyl)pteridine, the orientation of the methylsulfanyl group relative to the pteridine ring is a key conformational feature.

Disorder is a common phenomenon in molecular crystals where a molecule or a part of it can occupy more than one position or orientation within the crystal lattice. cam.ac.uk This can be either static or dynamic. For a molecule like 6,7-Dimethyl-4-(methylsulfanyl)pteridine, potential sources of disorder could include:

Positional Disorder: The entire molecule might adopt slightly different orientations within the crystal, leading to an average structure observed by X-ray diffraction. cam.ac.uk

Conformational Disorder: The methyl groups on the pyrazine (B50134) ring could exhibit rotational disorder. While less likely for the core ring structure, minor puckering or deviations from planarity could occur, leading to multiple, low-energy conformations coexisting within the crystal. nih.govwikipedia.org

Such disorder reflects the molecule's ability to adopt various nearly-isoenergetic states, which is stabilized by configurational entropy. cam.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Characterization

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule. Pteridine derivatives are known to exhibit distinct absorption and emission properties due to their extended π-conjugated systems. ijrpr.comnih.gov

Absorption Maxima and Molar Absorptivities

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the promotion of electrons from the ground state to higher energy excited states. The absorption spectrum is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength.

Table 2: Spectroscopic Properties of Related Pteridine Analogs

CompoundSolventExcitation λmax (nm)Reference
6MAPBuffer310 nih.gov
DMAPBuffer330 nih.gov

Fluorescence Emission Properties and Quantum Yields

Many pteridine derivatives are fluorescent, meaning they emit light after being electronically excited. nih.govrsc.org Fluorescence spectroscopy measures the emission spectrum, which is typically red-shifted (at a longer wavelength) compared to the absorption spectrum. Key parameters include the emission maximum (λem) and the fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process.

The fluorescence properties of pteridines are highly sensitive to their chemical environment and substitution pattern. cancer.gov For the adenosine (B11128) analogs 6MAP and DMAP, the emission maximum is observed at 430 nm. nih.gov The quantum yields for these monomers are relatively high, indicating that they are efficient fluorophores. The presence of the electron-donating methyl groups and the sulfur atom in 6,7-Dimethyl-4-(methylsulfanyl)pteridine is expected to influence its fluorescence characteristics, likely resulting in a compound with measurable fluorescence.

Table 3: Fluorescence Properties of Related Pteridine Analogs

CompoundEmission λem (nm)Quantum Yield (ΦF)Reference
6MAP (monomer)4300.39 nih.gov
DMAP (monomer)4300.48 nih.gov

Photophysical Properties in Various Solvent Environments

The photophysical behavior of pteridine derivatives, including 6,7-Dimethyl-4-(methylsulfanyl)pteridine, is intricately linked to the electronic nature of the pteridine core and the influence of its substituents, as well as the surrounding solvent environment. While specific experimental data for 6,7-Dimethyl-4-(methylsulfanyl)pteridine is not extensively documented in publicly available literature, the effects of solvent polarity on the absorption and fluorescence characteristics of related heterocyclic compounds and fluorophores provide a strong basis for understanding its expected behavior.

The interaction between a fluorophore and solvent molecules can significantly alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra. Generally, in polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will exhibit a red-shift (bathochromic shift) in their fluorescence emission spectrum. This phenomenon is due to the reorientation of polar solvent molecules around the excited-state dipole, which lowers its energy.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is also highly sensitive to the solvent environment. For many organic fluorophores, the quantum yield is observed to decrease in polar protic solvents. This quenching effect can be attributed to several factors, including the promotion of non-radiative decay pathways such as intersystem crossing or internal conversion, and specific interactions like hydrogen bonding with the solvent. For instance, studies on various heterocyclic dyes have shown a dramatic decrease in quantum yield in polar media like dimethyl sulfoxide (B87167) (DMSO) and water compared to nonpolar environments. It is known that pterin (B48896) fluorescence can be quenched in the presence of hydrogen acceptors like phosphate (B84403) and acetate, particularly in acidic conditions.

Conversely, some fluorophores exhibit an increase in quantum yield with increasing solvent polarity. This behavior is often associated with the suppression of non-radiative decay channels, such as those involving twisted intramolecular charge transfer (TICT) states.

Given the structure of 6,7-Dimethyl-4-(methylsulfanyl)pteridine, which possesses a π-conjugated system and a polarizable sulfur atom, its photophysical properties are expected to be solvent-dependent. The lone pairs on the nitrogen atoms and the sulfur atom can interact with protic solvents, potentially leading to fluorescence quenching.

To illustrate the typical range of solvent effects on the photophysical properties of heterocyclic compounds, the following table presents hypothetical data based on observations for related molecules.

Table 1: Hypothetical Photophysical Data for 6,7-Dimethyl-4-(methylsulfanyl)pteridine in Various Solvents

Solvent Dielectric Constant (ε) Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (cm⁻¹) Fluorescence Quantum Yield (Φf)
Cyclohexane 2.02 350 410 3980 0.65
Toluene 2.38 352 415 4100 0.60
Dichloromethane 8.93 355 425 4550 0.45
Acetone 20.7 358 435 4900 0.25
Acetonitrile 37.5 360 440 5100 0.20
DMSO 46.7 362 450 5450 0.10
Water 80.1 365 460 5700 0.05

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

The key functional groups in 6,7-Dimethyl-4-(methylsulfanyl)pteridine are the aromatic pteridine core, the two methyl groups at the C6 and C7 positions, and the methylsulfanyl group at the C4 position.

The aromatic C-H stretching vibrations of the pteridine ring are typically observed in the region of 3000-3100 cm⁻¹. The stretching vibrations of the C-H bonds in the methyl groups are expected to appear in the 2850-3000 cm⁻¹ range.

The C=C and C=N stretching vibrations within the fused pyrimidine (B1678525) and pyrazine rings of the pteridine core give rise to a series of characteristic absorption bands in the fingerprint region, typically between 1400 cm⁻¹ and 1650 cm⁻¹. These bands can be complex due to the coupling of vibrations within the heterocyclic system. The substitution pattern on the pteridine ring influences the exact position and intensity of these bands.

The C-N stretching vibrations within the ring system usually appear in the 1300-1400 cm⁻¹ region. The presence of the methylsulfanyl group introduces a C-S stretching vibration, which is generally weak and appears in the range of 600-800 cm⁻¹.

The methyl groups will also exhibit characteristic bending vibrations. The asymmetric and symmetric bending modes of the C-H bonds in the methyl groups typically occur around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

The table below summarizes the expected characteristic IR absorption bands for 6,7-Dimethyl-4-(methylsulfanyl)pteridine based on the analysis of its functional groups and data from related heterocyclic compounds.

Table 2: Predicted Infrared (IR) Absorption Bands for 6,7-Dimethyl-4-(methylsulfanyl)pteridine

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch Aromatic (Pteridine Ring) 3000 - 3100 Medium to Weak
C-H Stretch Aliphatic (Methyl Groups) 2850 - 3000 Medium
C=C / C=N Stretch Aromatic Rings 1400 - 1650 Medium to Strong
C-H Bend Methyl Groups (Asymmetric) ~1450 Medium
C-H Bend Methyl Groups (Symmetric) ~1375 Medium to Weak
C-N Stretch Aromatic Ring 1300 - 1400 Medium
C-S Stretch Methylsulfanyl Group 600 - 800 Weak

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic nature of pteridine derivatives. These methods provide a detailed picture of the electron distribution and energy landscape of the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic and geometric structures of molecules. nih.govmdpi.com For pteridine systems, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), can determine optimized geometries and electronic properties. researchgate.net The pteridine core is a fused bicyclic system of pyrimidine and pyrazine rings. In 6,7-Dimethyl-4-(methylsulfanyl)pteridine, the methyl groups at positions 6 and 7, and the methylsulfanyl group at position 4, introduce specific steric and electronic effects. The methyl groups contribute to hydrophobicity, while the sulfur atom of the methylsulfanyl group influences π-electron delocalization.

Computational Method Basis Set Typical Parameters Calculated Relevance to 6,7-Dimethyl-4-(methylsulfanyl)pteridine
Density Functional Theory (DFT)6-311G(d,p)Optimized geometry, electronic energy, dipole momentPredicts the most stable 3D structure and overall polarity.
Time-Dependent DFT (TD-DFT)6-311++G(d,p)Electronic absorption spectraElucidates the electronic transitions and UV-Visible properties. dntb.gov.ua

This table is illustrative and based on methodologies applied to similar heterocyclic compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. dntb.gov.ua

For pteridine derivatives, the distribution of HOMO and LUMO orbitals highlights the regions susceptible to electrophilic and nucleophilic attack. In related heterocyclic systems, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient areas. dntb.gov.ua A Molecular Electrostatic Potential (MESP) map can further visualize the charge distribution, identifying positive (electron-poor) and negative (electron-rich) regions, which are crucial for predicting intermolecular interactions. researchgate.net For 6,7-Dimethyl-4-(methylsulfanyl)pteridine, the sulfur atom and the nitrogen atoms of the pteridine core are expected to be key sites in its molecular orbital landscape.

Parameter Significance Expected Findings for 6,7-Dimethyl-4-(methylsulfanyl)pteridine
HOMO EnergyElectron-donating abilityThe sulfur atom and pyrazine ring are likely contributors.
LUMO EnergyElectron-accepting abilityThe pyrimidine ring is a probable site for electron acceptance.
HOMO-LUMO GapChemical reactivity and stabilityA smaller gap suggests higher reactivity.
MESPCharge distribution and interaction sitesNegative potential around nitrogen atoms, influencing hydrogen bonding. researchgate.net

This table is illustrative and based on general principles of computational chemistry applied to heterocyclic systems.

Tautomerism is a significant phenomenon in many heterocyclic compounds, including pteridines. Different tautomers can exhibit distinct chemical and biological properties. Computational studies, particularly DFT, can predict the relative stabilities of various tautomeric forms and the energy barriers for their interconversion. bohrium.com

For instance, studies on pteridinetrione derivatives have shown that they can exist in keto and enol tautomeric forms, with the equilibrium being sensitive to the nature of substituents. researchgate.net Electron-donating groups can favor one tautomer, while electron-withdrawing groups can shift the equilibrium towards another. researchgate.net Although specific tautomerism studies for 6,7-Dimethyl-4-(methylsulfanyl)pteridine were not found, the presence of the pteridine ring system suggests the potential for tautomerism, which could be explored computationally to understand its energetic landscape.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations are instrumental in exploring the conformational landscape of flexible molecules, providing information on how they move, twist, and fold. This is particularly relevant for understanding how a molecule like 6,7-Dimethyl-4-(methylsulfanyl)pteridine might interact with biological targets such as proteins.

In Silico Prediction of Chemical Reactivity and Selectivity

Computational methods are increasingly used to predict the chemical reactivity and selectivity of molecules. By analyzing the electronic structure and molecular orbitals, regions of a molecule that are likely to participate in chemical reactions can be identified. For example, local reactivity descriptors derived from DFT can pinpoint specific atoms susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net

In the context of 6,7-Dimethyl-4-(methylsulfanyl)pteridine, in silico predictions could guide synthetic modifications by identifying the most reactive sites. The steric hindrance caused by the 6,7-dimethyl configuration may limit access to the pyrazine ring for certain reactions. Computational analysis can quantify these steric and electronic effects to predict the outcomes of chemical transformations.

Interactions with Metal Ions and Complex Formation Studies

The nitrogen atoms in the pteridine ring system make it a potential ligand for metal ions. Computational studies can model the formation of metal complexes and predict their geometries, stabilities, and electronic properties. Studies on related N-heterocyclic ligands, such as those containing a 1,2,4-triazine (B1199460) ring, have shown their ability to form complexes with a variety of metal ions, including lanthanides and transition metals. rsc.orgresearchgate.net

These studies often employ a combination of experimental techniques and computational modeling to characterize the coordination behavior of the ligands. rsc.orgresearchgate.net For 6,7-Dimethyl-4-(methylsulfanyl)pteridine, computational modeling could explore its potential to act as a chelating agent, the coordination modes it might adopt, and the properties of the resulting metal complexes. The sulfur atom in the methylsulfanyl group could also play a role in metal coordination, adding to the complexity and potential richness of its coordination chemistry.

Physicochemical Properties

The physical and chemical properties of 6,7-Dimethyl-4-(methylsulfanyl)pteridine are dictated by its molecular structure.

PropertyValue/DescriptionSource
Molecular Formula C₉H₁₀N₄S
Molecular Weight 206.27 g/mol
CAS Number 7143-77-3
Appearance Typically a solid at room temperature.Inferred
Solubility Expected to have low solubility in water and better solubility in organic solvents like DMSO and DMF.Inferred
Hydrophobicity The presence of three methyl groups enhances its hydrophobic character compared to the unsubstituted pteridine (B1203161) core.

This table is interactive. Click on the headers to sort.

Reactivity and Chemical Transformations of 6,7 Dimethyl 4 Methylsulfanyl Pteridine

Redox Chemistry and Radical Species Formation

The redox behavior of pteridines is fundamental to their biological roles and chemical reactivity. nih.gov This class of compounds can participate in electron transfer reactions, leading to the formation of radical species.

Pterins and their derivatives are recognized as electron transfer compounds within biological systems. nih.gov Research on the pterin (B48896) scaffold has elucidated mechanisms involving the formation of radical intermediates. For instance, a proposed mechanism for certain pterin reactions involves the generation of a cationic radical intermediate in the presence of an oxidizing agent. herts.ac.uk This highly reactive intermediate can then undergo subsequent nucleophilic substitution. herts.ac.uk This reactivity is noted to be a feature of pterins or deazapterins, with the 4-oxopyrimidine structure aiding the reaction, a feature structurally different from 6,7-Dimethyl-4-(methylsulfanyl)pteridine. herts.ac.uk

Certain pteridine (B1203161) derivatives have been demonstrated to be involved in the generation of reactive oxygen species (ROS). nih.gov Studies have shown that some 6-formylpterin (B158403) derivatives can produce ROS by oxidizing NADH. nih.gov Furthermore, pteridine compounds such as xanthopterin (B1683600) are known to react with hydrogen peroxide. orientjchem.org The specific reactivity of 6,7-Dimethyl-4-(methylsulfanyl)pteridine with ROS and RNS has not been extensively detailed in the available literature, but the general reactivity of the pteridine core suggests potential interactions.

Reactions with Nucleophiles and Electrophiles

The electron-deficient pyrimidine (B1678525) and pyrazine (B50134) rings of the pteridine nucleus make it a target for nucleophilic attack.

Pteridine and its derivatives are known to react with a range of nucleophiles to form covalent adducts. rsc.orgrsc.org A closely related compound, 2-(methylthio)pteridine, readily forms adducts by adding nucleophiles across its 3,4-double bond. rsc.org Similarly, pteridin-4-one, while not forming stable adducts with weak nucleophiles like water, reacts with stronger nucleophilic agents. rsc.org

Below is a table summarizing nucleophilic addition reactions for related pteridine compounds.

Pteridine DerivativeNucleophileProduct TypeReference
Pteridine-2-thiolSodium borohydride3,4-dihydro-derivative rsc.org
Pteridine-2-thiolSodium hydrogen sulphite1:1 Adduct rsc.org
Pteridine-2-thiolAcetylacetone1:1 Adduct rsc.org
Pteridine-2-thiolDimedone1:1 Adduct rsc.org
2-(Methylthio)pteridineSodium hydrogen sulphite3,4-adduct rsc.org
2-(Methylthio)pteridineDimedone3,4-adduct rsc.org
2-(Methylthio)pteridineBarbituric acid3,4-adduct rsc.org
Pteridin-4-oneSodium hydrogen sulphite2:1 Adduct rsc.org
Pteridin-4-oneDimedone2:1 Adduct rsc.org
Pteridin-4-oneBarbituric acid2:1 Adduct rsc.org

This table presents data for related pteridine compounds to illustrate the general reactivity of the ring system.

The regioselectivity of nucleophilic attack on the pteridine scaffold is dictated by the substitution pattern on the ring. In many pteridine derivatives, the C-4 position of the pyrimidine ring is activated for nucleophilic displacement. herts.ac.uk For 2-(methylthio)pteridine, nucleophilic addition specifically occurs across the 3,4-double bond. rsc.org In synthetic procedures for other pteridine analogues, nitrogen nucleophiles have been successfully introduced at the C-4 position. herts.ac.uk The 6,7-dimethyl substitution pattern may sterically hinder access to the pyrazine ring for potential electrophilic or nucleophilic attacks when compared to monosubstituted or unsubstituted analogues.

Photochemistry of Pteridine Derivatives

The photochemistry of heterocyclic compounds, including pteridines, is an area of active research. herts.ac.ukacs.org The absorption of UV-Vis light can promote pteridine derivatives to excited states, leading to various photochemical reactions. herts.ac.uk

Photoinduced Reactions and Mechanisms

Upon absorption of ultraviolet (UV) or visible light, 6,7-dimethyl-4-(methylsulfanyl)pteridine is expected to be promoted to an electronically excited state. From this excited state, it can undergo a variety of reactions. One probable pathway involves the photooxidation of the methylsulfanyl group. Analogous sulfur-containing aromatic compounds are known to undergo photooxidation to form the corresponding sulfoxide (B87167) and sulfone derivatives. This process is thought to proceed via an electron transfer mechanism, where the excited pteridine acts as a photosensitizer.

Furthermore, pteridines can participate in light-induced electron-transfer reactions. For instance, studies on hydrogenated pteridine derivatives have shown the formation of cationic radical species upon photo-irradiation in the presence of an electron acceptor. It is plausible that 6,7-dimethyl-4-(methylsulfanyl)pteridine could undergo similar single-electron transfer processes, leading to the formation of reactive radical intermediates that can then engage in subsequent reactions.

Photogeneration of Singlet Oxygen and Other Reactive Species

Pterin derivatives have been identified as efficient photosensitizers for the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen. Studies on various pterins have demonstrated that upon excitation with light, they can transfer their energy to ground-state molecular oxygen (triplet state), promoting it to the singlet state. The quantum yield of singlet oxygen production by pterins has been shown to be dependent on the nature of the substituents on the pterin core and the pH of the solution. For some pterin derivatives, singlet oxygen quantum yields of up to 0.47 have been reported. nih.govrsc.org

Given these findings, it is highly probable that 6,7-dimethyl-4-(methylsulfanyl)pteridine can act as a photosensitizer for the generation of singlet oxygen. The presence of the electron-rich methylsulfanyl group may influence the efficiency of this process. In addition to singlet oxygen, other reactive oxygen species (ROS) can be generated through photochemical reactions involving pterins. These can include superoxide (B77818) radicals and hydroxyl radicals, formed through complex electron transfer and subsequent reactions with molecular oxygen and water. The generation of these reactive species underscores the potential for this compound to induce oxidative stress under photochemical conditions.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of 6,7-dimethyl-4-(methylsulfanyl)pteridine is a critical aspect of its chemical profile, particularly in aqueous environments. The pteridine ring system is known to be susceptible to hydrolytic degradation, and the 4-position is particularly activated towards nucleophilic attack.

The primary pathway for the degradation of 4-substituted pteridines in aqueous solution is through nucleophilic substitution. In the case of 6,7-dimethyl-4-(methylsulfanyl)pteridine, the methylsulfanyl group (-SCH₃) can act as a leaving group, being displaced by a water molecule or a hydroxide (B78521) ion. This nucleophilic aromatic substitution (SNAr) reaction is facilitated by the electron-withdrawing nature of the pteridine ring system.

The initial product of hydrolysis is expected to be 6,7-dimethylpteridin-4(3H)-one. The rate of this hydrolysis is dependent on the pH of the solution, with the reaction generally being faster under acidic or basic conditions compared to neutral pH.

Biochemical and Biological Research Applications of Pteridines Excluding Clinical Studies

Biosynthetic Pathways of Pteridines

The synthesis of pteridines in biological systems is a highly conserved and essential process, giving rise to a variety of molecules with critical functions, from pigments to enzyme cofactors. mdpi.comnih.gov

Guanosine-5′-triphosphate (GTP) as a Universal Precursor

The biosynthesis of all pteridines originates from Guanosine-5′-triphosphate (GTP), a purine (B94841) nucleoside triphosphate. mdpi.comresearchgate.net GTP serves as a high-energy precursor for the enzymatic synthesis of not only DNA and RNA but also for a range of other vital biomolecules, including pteridines. medchemexpress.comwikipedia.org The intricate process begins with the enzymatic transformation of GTP, highlighting its central role in cellular metabolism. mdpi.compnas.org

Enzymatic Steps and Intermediates in Pteridine (B1203161) Biosynthesis

The conversion of GTP into the first pteridine compound, 7,8-dihydroneopterin (B1664191) triphosphate, is a multi-step enzymatic process. A key enzyme, GTP cyclohydrolase I, catalyzes the opening of the five-membered imidazole (B134444) ring of GTP and the subsequent formation of a six-membered pyrazine (B50134) ring, releasing formic acid in the process. mdpi.com This initial pterin (B48896) intermediate then undergoes further modifications by a series of enzymes to produce a variety of pteridine derivatives. mdpi.comnih.gov

One of the central intermediates in this pathway is 6-pyruvoyl-5,6,7,8-tetrahydropterin, which is formed from 7,8-dihydroneopterin triphosphate by the action of 6-pyruvoyltetrahydropterin synthase. mdpi.com From this crucial branch point, various enzymatic reactions lead to the diverse array of pteridines found in nature, including colored pigments and essential cofactors. mdpi.com For instance, xanthine (B1682287) dehydrogenase is responsible for the hydroxylation of the pteridine ring at different positions, leading to compounds like isoxanthopterin (B600526) and leucopterin. mdpi.comnih.gov

De Novo and Salvage Pathways

Cells can synthesize purine nucleotides, the building blocks of pteridines, through two main routes: the de novo pathway and the salvage pathway. nih.govnih.govmicrobenotes.com

The de novo pathway synthesizes purines from simple precursors such as amino acids, carbon dioxide, and one-carbon units. nih.govmicrobenotes.com This pathway is particularly active in proliferating cells to meet the high demand for DNA and RNA synthesis. nih.govnih.gov In this pathway, phosphoribosyl pyrophosphate (PRPP) is converted to inosine (B1671953) monophosphate (IMP) through a series of ten steps catalyzed by six different enzymes. nih.govresearchgate.net IMP then serves as a precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.gov

The salvage pathway , on the other hand, recycles purine bases and nucleosides from the degradation of nucleic acids. microbenotes.comresearchgate.net This pathway is more energy-efficient than the de novo pathway and is the primary source of purine nucleotides in certain tissues like the brain and bone marrow. microbenotes.com Key enzymes in the salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase, catalyze the conversion of free purine bases back into their corresponding nucleotides. microbenotes.com The existence of these two pathways ensures that cells can maintain an adequate supply of purine nucleotides for various metabolic needs. nih.govresearchgate.net

Enzyme Interactions and Mechanistic Enzymology

Pteridines play a crucial role in a wide array of enzymatic reactions, acting as essential cofactors and interacting with specific enzymes to modulate their activity.

Pteridines as Enzyme Cofactors and Their Mechanisms of Action

Many pteridine derivatives function as vital enzyme cofactors, participating in a range of biological processes. nih.govnumberanalytics.com These cofactors can exist in different redox states, including fully oxidized, dihydro (semi-reduced), and tetrahydro (fully reduced) forms, which is central to their function. nih.govwikipedia.org

One of the most well-studied pterin cofactors is tetrahydrobiopterin (B1682763) (BH4) . BH4 is an essential cofactor for several aromatic amino acid hydroxylases, such as phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. wikipedia.org These enzymes are critical for the synthesis of neurotransmitters like catecholamines and serotonin. wikipedia.org BH4 is also required for the activity of nitric oxide synthases (NOS), which produce the signaling molecule nitric oxide from L-arginine. numberanalytics.com The mechanism of action often involves the pterin cofactor in redox reactions, facilitating electron transfer to regenerate the active state of the enzyme. nih.gov

Another important class of pterin-containing cofactors is the molybdopterins , which coordinate a molybdenum or tungsten atom. nih.gov These cofactors are found in a wide variety of enzymes that catalyze key reactions in the global carbon, sulfur, and nitrogen cycles. nih.gov

The general structure of pteridine-dependent enzymes allows for the binding of the pterin cofactor in a specific orientation within the active site, facilitating the catalytic reaction. The pterin ring itself can play multiple roles, including acting as an electron transfer conduit or modulating the redox potential of a metal center within the enzyme. nih.gov

Interaction with Pteridine Reductases (PTR1)

Pteridine reductases (PTR1) are a family of NADPH-dependent enzymes that catalyze the reduction of oxidized pterins to their biologically active tetrahydro forms. nih.govnih.gov These enzymes are particularly important in trypanosomatid parasites, where they are involved in the salvage of pterins from the host. nih.govacs.org

PTR1 can reduce a broad spectrum of pteridine substrates, including biopterin (B10759762) and folate, through a two-step reduction process. nih.govnih.gov The enzyme's active site accommodates the pteridine ring, and the reaction mechanism involves hydride transfer from NADPH. nih.gov The interaction between PTR1 and its pterin substrates is characterized by extensive hydrogen bonding networks. nih.gov

In the context of drug development, PTR1 is a significant target. Inhibition of PTR1 can disrupt the parasite's ability to produce essential tetrahydrofolates, making it a promising strategy for treating diseases like leishmaniasis and African sleeping sickness. acs.orgpnas.org The study of how different pteridine analogues, potentially including derivatives like 6,7-Dimethyl-4-(methylsulfanyl)pteridine, interact with the active site of PTR1 is an active area of research for the design of novel antiparasitic agents. acs.org

Modulation of Enzyme Activity by Pteridine Derivatives

Pteridine derivatives are known to modulate the activity of a wide range of enzymes, a property that is central to their therapeutic potential. nih.govnih.gov This modulation can occur through various mechanisms, including competitive and allosteric inhibition.

For instance, the well-known pteridine derivative, methotrexate (B535133), is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides. nih.gov This inhibition stems from its structural similarity to dihydrofolate, the natural substrate of DHFR. By binding to the active site of DHFR, methotrexate blocks the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting DNA synthesis and cell proliferation. nih.gov

While direct studies on the enzyme modulation by 6,7-Dimethyl-4-(methylsulfanyl)pteridine are not extensively documented, the structural features of this compound—a substituted pteridine core—suggest a potential for interaction with various enzymes. The methyl and methylsulfanyl groups could influence its binding affinity and selectivity for different enzyme targets. Research on other pteridine derivatives has shown that substitutions on the pteridine ring are critical for their biological activity. nih.gov

A study on 6-acetyl-7,7-dimethyl-7,8-dihydropterin demonstrated its ability to be reduced intracellularly to its tetrahydro form, which then acts as a competent cofactor for nitric oxide synthases (NOS). nih.gov This highlights how substitutions on the pteridine ring can lead to compounds that, upon metabolic activation, can modulate enzyme activity.

Table 1: Examples of Pteridine Derivatives and their Enzyme Modulation

Pteridine DerivativeTarget EnzymeMode of ActionReference
MethotrexateDihydrofolate Reductase (DHFR)Competitive Inhibitor nih.gov
6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterinNitric Oxide Synthases (NOS)Cofactor nih.gov
DihydropteroylhexaglutamateMethylenetetrahydrofolate ReductaseInhibitor nih.gov

Biochemical Probes and Tools in Molecular Biology

The unique photophysical properties of certain pteridine derivatives make them valuable tools in molecular biology, particularly as fluorescent probes.

While there is no specific information on the use of 6,7-Dimethyl-4-(methylsulfanyl)pteridine as a fluorescent probe, other pteridine analogs have been successfully employed for this purpose. The intrinsic fluorescence of the pteridine ring system can be harnessed to monitor molecular interactions. mdpi.com

For example, pteridine nucleoside analogs can be incorporated into oligonucleotides to serve as hybridization probes. nih.gov The fluorescence of these probes is often sensitive to their local environment, allowing for the detection of DNA-DNA or DNA-protein interactions. Changes in fluorescence intensity, lifetime, or emission wavelength can signal binding events, making them useful in techniques like fluorescence resonance energy transfer (FRET) and fluorescence polarization assays.

The ability of pteridine derivatives to bind to specific proteins and enzymes also makes them suitable candidates for the development of probes to study receptor-substrate interactions. By attaching a reporter group, such as a fluorophore or a radiolabel, to a pteridine scaffold, researchers can track the binding of the molecule to its target.

Although specific examples involving 6,7-Dimethyl-4-(methylsulfanyl)pteridine are not available, the general principle has been applied to other heterocyclic systems. The design of such probes requires a careful balance between maintaining the binding affinity of the pteridine core and incorporating a reporter group without interfering with the interaction.

Role in Cellular Redox Homeostasis

Pteridines can participate in redox reactions and have been shown to possess both antioxidant and pro-oxidant properties, depending on the specific compound and the cellular context. mdpi.comnih.gov

Many pteridine derivatives exhibit antioxidant activity, which is the ability to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. ijfmr.com This activity is often attributed to their ability to donate electrons or hydrogen atoms to free radicals. mdpi.com

The antioxidant capacity of pteridines is influenced by their chemical structure, including the nature and position of substituents on the pteridine ring. For example, the presence of hydroxyl or amino groups can enhance their radical scavenging activity. While the antioxidant potential of 6,7-Dimethyl-4-(methylsulfanyl)pteridine has not been specifically detailed, the sulfur atom in the methylsulfanyl group could potentially contribute to its redox properties.

Table 2: Antioxidant Activity of Selected Compounds

Compound TypeAssayActivityReference
Diphenylamine derivativesTotal Antioxidant Capacity (TAC)Varies with substitution mdpi.com
6-Formylpterin (B158403) derivativesROS modulationPro/anti-oxidative roles researchgate.net
PrenylflavonoidsGST and NQO1 modulationUpregulation of antioxidant enzymes nih.gov

For some pteridines, pro-oxidant behavior has been observed. For instance, certain 6-formylpterin derivatives can generate ROS in the presence of NADH or NADPH, particularly under light illumination. researchgate.net This property has been explored for its potential in inducing apoptosis in cancer cells. researchgate.net The specific conditions under which 6,7-Dimethyl-4-(methylsulfanyl)pteridine might exhibit pro-oxidant activity have not been investigated.

Pteridines in Intermediary Metabolism and Regulatory Mechanisms

The diverse chemical structures of pteridine derivatives give rise to a wide array of biochemical and biological functions. While some pteridines are well-established cofactors in metabolic reactions, the specific roles of many synthetic and naturally occurring pteridines, including 6,7-Dimethyl-4-(methylsulfanyl)pteridine, are still under active investigation. This section explores the involvement of pteridines, with a focus on 6,7-Dimethyl-4-(methylsulfanyl)pteridine, in intermediary metabolism and cellular regulatory mechanisms, based on available non-clinical research.

Interaction with Metabolic Enzymes

Research into the biological activity of 6,7-Dimethyl-4-(methylsulfanyl)pteridine has revealed its interaction with several enzymes, suggesting a potential role in modulating metabolic and inflammatory pathways. The pteridine core, with its specific substitutions, allows for interactions with various molecular targets, leading to alterations in cellular processes.

Substituted pteridines have been evaluated for their capacity to inhibit enzymes such as lipoxygenases, which are involved in inflammatory processes. The inhibitory potential of these compounds can vary based on their structural modifications. Furthermore, computational docking studies have suggested potential binding of pteridine derivatives to enzymes like carbonic anhydrases and dihydrofolate reductase through hydrogen bonding and hydrophobic interactions.

While direct quantitative data on the inhibition of metabolic enzymes by 6,7-Dimethyl-4-(methylsulfanyl)pteridine is limited in publicly available literature, the existing research on related pteridine compounds provides a framework for understanding its potential effects.

Table 1: Investigated Enzymatic Interactions of Pteridine Derivatives

Enzyme TargetPteridine TypeObserved or Predicted InteractionPotential Implication
Lipoxygenase (LOX)Substituted PteridinesInhibitionModulation of inflammatory pathways
Carbonic AnhydrasesPteridine DerivativesPredicted binding via docking studiesAlteration of physiological pH regulation and metabolism
Dihydrofolate Reductase (DHFR)Pteridine DerivativesPredicted binding via docking studiesInterference with folate metabolism and nucleotide synthesis

This table is generated based on qualitative statements from existing research and predictive studies. Specific inhibitory concentrations for 6,7-Dimethyl-4-(methylsulfanyl)pteridine are not currently available in the cited literature.

Role in Cellular Metabolism

The direct participation of 6,7-Dimethyl-4-(methylsulfanyl)pteridine in core intermediary metabolic pathways, such as glycolysis or oxidative phosphorylation, has not been extensively documented in research literature. However, studies on pteridine metabolism in specific cellular contexts, such as in cancer cells, offer some insights.

In a study on a progressive isogenic breast cancer cell model, several pteridine derivatives were investigated to understand their metabolic fate. nih.gov Interestingly, 6,7-dimethylpterin, a structurally related compound, was not significantly metabolized by the breast cancer cells. nih.gov This finding suggests that some dimethylated pteridines may represent terminal metabolic products within certain cellular environments, rather than serving as intermediates in ongoing metabolic pathways. nih.gov

The methylsulfanyl group at the 4-position of 6,7-Dimethyl-4-(methylsulfanyl)pteridine likely influences its metabolic stability and interactions with cellular machinery, distinguishing its properties from other pteridines.

Involvement in Regulatory Mechanisms

Pteridines can act as signaling molecules and cofactors that are integral to various cellular regulatory networks. The research on 6,7-Dimethyl-4-(methylsulfanyl)pteridine and related compounds points towards their involvement in several regulatory processes.

Immunomodulation: Pteridine derivatives have been shown to possess immunomodulatory effects. It is hypothesized that they may function by inhibiting specific pathways associated with the activation and proliferation of immune cells. This suggests a regulatory role in the immune system, which is intrinsically linked to metabolic state.

Radical Scavenging and Oxidative Stress Regulation: Studies have indicated that substituted pteridines can function as radical scavengers. This activity suggests a potential role in protecting cells from oxidative stress, a key factor in the regulation of numerous cellular processes and signaling pathways. The conjugated π-system of the pteridine core is thought to contribute to this radical-neutralizing capability.

Regulation of Nitric Oxide Synthesis: While not directly involving 6,7-Dimethyl-4-(methylsulfanyl)pteridine, research on the related compound, 6-acetyl-7,7-dimethyl-7,8-dihydropterin, has demonstrated its ability to act as a substitute for the natural cofactor of nitric oxide synthases (NOS), tetrahydrobiopterin. nih.gov This compound was shown to restore nitric oxide production in cells where tetrahydrobiopterin synthesis was inhibited. nih.gov This highlights how synthetic pteridines can intervene in critical regulatory pathways, such as those governed by nitric oxide.

Table 2: Summary of Investigated Regulatory Roles of Substituted Pteridines

Regulatory MechanismPteridine TypeResearch Finding
ImmunomodulationPteridine DerivativesPotential inhibition of immune cell activation and proliferation pathways.
Oxidative StressSubstituted PteridinesAct as radical scavengers, potentially mitigating oxidative damage.
Nitric Oxide Synthesis6-acetyl-7,7-dimethyl-7,8-dihydropterinCan substitute for the natural NOS cofactor, restoring nitric oxide production. nih.gov

Analytical Methodologies for Pteridine Quantification and Characterization in Complex Matrices

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of pteridines. mdpi.com Different HPLC modalities are employed to overcome challenges related to the high polarity of these compounds. mdpi.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical technique for separating a broad range of compounds. In this method, a nonpolar stationary phase is used with a polar mobile phase. nih.gov While RP-HPLC has been applied to pteridine (B1203161) analysis, the high polarity of these molecules can lead to insufficient retention on conventional C18 columns, causing them to elute very early in the chromatogram, which can compromise separation and quantification. cuni.czresearchgate.net The elution order of pteridines in RP-HPLC is typically the inverse of that seen in hydrophilic interaction chromatography. cuni.cz To address retention challenges, various modifications and specific column chemistries are often required.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful and complementary technique to RP-HPLC, especially for the analysis of highly polar compounds like pteridines. cuni.czresearchgate.net HILIC utilizes a polar stationary phase (such as silica, amide, or diol) and a mobile phase with a high percentage of a less polar organic solvent, typically acetonitrile, with a smaller amount of aqueous buffer. cuni.czpolylc.com This combination facilitates the retention of polar analytes that are poorly retained in reversed-phase systems. cuni.cz

Research has demonstrated that HILIC provides excellent separation for various pteridine derivatives. The retention mechanism is often a mixed-mode, involving hydrophilic partitioning, adsorption, and sometimes electrostatic interactions, depending on the stationary phase and mobile phase conditions. nih.gov

Key findings from HILIC-based pteridine studies include:

Stationary Phases: Amide-based stationary phases (e.g., BEH Amide) have shown strong retention for pteridines, particularly at higher pH values. cuni.cz Zwitterionic phases (e.g., ZIC-HILIC) have also been reported to provide stronger retention for a range of pteridines compared to other column types. nih.gov

Mobile Phase pH: The pH of the aqueous component of the mobile phase significantly impacts the retention and selectivity of pteridine separation, as it affects the ionization state of the analytes. cuni.cznih.gov

Elution Order: The elution order in HILIC is generally opposite to that in RP-HPLC, with the most polar compounds being retained longer. cuni.cz

Table 1: Performance of Different HILIC Columns for Pteridine Separation

Stationary Phase TypeKey Characteristics for Pteridine AnalysisReference
BEH AmideProvides strong retention for polar pteridines. Retention increases with higher percentages of acetonitrile. The best separation of four pteridine derivatives was achieved in a pH range of 4.8–7.8. cuni.cz
Zwitterionic (ZIC-HILIC)Showed stronger retention for 12 polar pteridines compared to silica, diol, amide, and triazole phases. nih.gov
Silica, Diol, AmideFor these phases, hydrophilic partitioning is the main contributor to retention. nih.gov
BEH HILIC (Plain Silica Hybrid)Did not provide sufficient retention and selectivity for the separation of four tested pteridines under various conditions. cuni.cz

Due to the charged nature of many pteridine molecules, ion-exchange and ion-pair chromatography are also effective analytical strategies. researchgate.netnih.gov

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. iajps.com Cation-exchange columns retain positively charged pteridines, while anion-exchange columns retain negatively charged ones. This technique is particularly useful for separating pteridines that carry a distinct ionic charge. iajps.com

Ion-Pair Chromatography is a variation of reversed-phase chromatography where an ion-pairing agent is added to the mobile phase. differencebetween.com This agent is typically a large ionic molecule with a hydrocarbon chain that has a charge opposite to that of the analyte. It pairs with the ionic analyte, forming a neutral, more hydrophobic complex that can be retained and separated on a standard RP column. differencebetween.com This approach allows for the analysis of ionic and highly polar substances using RP-HPLC systems. differencebetween.com

Coupled Techniques for Enhanced Specificity and Sensitivity

To achieve the highest levels of sensitivity and specificity required for analyzing low-concentration pteridines in complex biological samples, HPLC is often coupled with advanced detection systems.

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) is a state-of-the-art technique for comprehensive pteridine profiling, a field sometimes referred to as "pterinomics". researchgate.netnih.gov This method offers exceptional sensitivity and specificity, allowing for the simultaneous quantification of numerous pteridine derivatives in a single run. nih.govnih.gov The mass spectrometer provides structural information based on the mass-to-charge ratio of the parent ion and its fragments, ensuring unambiguous identification.

Validated HPLC-MS/MS methods have been successfully applied to various biological matrices:

Human Urine: A workflow for analyzing 15 pteridine derivatives in urine demonstrated excellent sensitivity, with method detection limits ranging from 0.025 to 0.5 µg/L. researchgate.netnih.gov The method was also highly accurate (88-112% recovery) and precise. researchgate.netnih.gov

Intracellular Analysis: An HPLC-Quadrupole Time-of-Flight (QTOF) MS method was developed to quantify intracellular pteridines in non-small cell lung cancer cells, detecting 23 different derivatives. nih.gov This method showed high reproducibility (2.1-5.4% RSD) and low detection limits (0.1-3.0 µg/L). nih.gov

Plant Tissues: LC-MS methods have been optimized for determining natural pteridines in food samples like tomatoes, demonstrating good linearity (R² > 0.99) and precision (interday RSD < 10%). rsc.orgresearchgate.net

Table 2: Performance Data from Validated HPLC-MS/MS Methods for Pteridine Analysis

MatrixTechniqueNumber of Pteridines AnalyzedMethod Detection Limit (MDL)Accuracy (Spiked Recovery)Reference
Human UrineHPLC-MS/MS150.025 - 0.5 µg/L88 - 112% researchgate.netnih.gov
A549 Cancer CellsHPLC-QTOF MS25 (7 quantified, 18 monitored)0.1 - 3.0 µg/L84.5 - 109.4% nih.gov
TomatoLC-ESI-MS11 (4 detected and quantified)Not specifiedNot specified (Good linearity and precision) rsc.orgresearchgate.net

Capillary Electrophoresis (CE) is a high-performance separation technique that separates charged molecules in a narrow capillary under the influence of a strong electric field. nih.govyoutube.com When coupled with Laser-Induced Fluorescence (LIF) detection, it becomes one of the most sensitive analytical tools available. nih.gov CE-LIF is particularly advantageous for its high detection sensitivity, short analysis times, and extremely low sample consumption. nih.govrsc.org

The LIF detector uses a laser as the excitation source, which allows for the detection of minute quantities of fluorescent molecules, often reaching levels several orders of magnitude lower than conventional UV detectors. nih.govsciex.com While many pteridines are naturally fluorescent, derivatization with a fluorescent tag can be used for non-fluorescent species or to enhance the signal. nih.gov

Although specific applications for 6,7-Dimethyl-4-(methylsulfanyl)pteridine are not widely documented, the principles of CE-LIF make it a highly suitable technique for pteridine analysis, especially when sample volume is limited or when very high sensitivity is required. nih.govnih.gov The method has proven effective for quantifying other complex biomolecules and in developing highly sensitive immunoassays, demonstrating its potential for pteridine-related research. nih.govrsc.org

Sample Preparation Strategies for Pteridine Analysis (e.g., Solid Phase Extraction)

The accurate quantification and characterization of pteridines in complex matrices, such as biological fluids, is a significant analytical challenge. researchgate.net This is due to several factors, including the inherent instability of certain pteridine derivatives, their susceptibility to degradation by light, heat, and oxidation, and their typically low concentrations in biological samples. nih.gov Consequently, robust sample preparation is a critical step to remove interfering substances, concentrate the analytes of interest, and ensure the stability of pteridines prior to instrumental analysis. thermofisher.comthermofisher.com Among the various sample preparation techniques, Solid Phase Extraction (SPE) has emerged as a widely adopted and effective method for the cleanup and enrichment of pteridines from diverse sample matrices. thermofisher.comscharlab.com

The selection of an appropriate sample preparation strategy is contingent upon the specific pteridines being analyzed, the nature of the sample matrix (e.g., urine, plasma, cerebrospinal fluid), and the subsequent analytical technique to be employed, such as High-Performance Liquid Chromatography (HPLC) or capillary electrophoresis. tandfonline.commdpi.com For instance, the analysis of unstable reduced pteridines may necessitate an initial oxidation step to convert them into more stable, fluorescent, oxidized forms. researchgate.net

Solid Phase Extraction (SPE) for Pteridine Analysis

Solid Phase Extraction is a chromatographic technique used to isolate analytes from a solution by selectively adsorbing them onto a solid sorbent. thermofisher.comthermofisher.com The general SPE process consists of four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the purified analytes. scharlab.comyoutube.com

General SPE Protocol Steps:

Conditioning: The SPE cartridge is first treated with an organic solvent, such as methanol, to solvate the functional groups of the sorbent. This is followed by an equilibration step with an aqueous solution that mimics the sample matrix to ensure proper interaction between the sorbent and the sample. youtube.compharmtech.com

Sample Loading: The pre-treated sample is passed through the conditioned cartridge. The pteridines and potentially other matrix components are retained on the sorbent material through various chemical interactions. scharlab.comyoutube.com

Washing: A specific solvent or a series of solvents is used to rinse the cartridge, selectively removing interfering compounds while the pteridines of interest remain bound to the sorbent. scharlab.compharmtech.com

Elution: A strong solvent is then used to disrupt the interactions between the pteridines and the sorbent, allowing for their collection in a purified and concentrated form. scharlab.comyoutube.com

The choice of sorbent is crucial for the successful isolation of pteridines. Due to the polar nature of many pteridines, reversed-phase sorbents like C18 are commonly employed. youtube.com However, the specific chemical properties of the target pteridine, such as "6,7-Dimethyl-4-(methylsulfanyl)pteridine," will dictate the optimal SPE conditions. The presence of the methylsulfanyl group in this particular compound may influence its retention behavior on different sorbent types.

Application of SPE in Pteridine Research

Numerous studies have demonstrated the utility of SPE for the analysis of pteridines in various biological samples. For example, a method for determining natural pteridines in tomato samples utilized ISOLUTE ENV+ cartridges for sample cleanup prior to LC-MS analysis. researchgate.net In clinical applications, SPE has been successfully used to extract pteridines from human urine and plasma for analysis by HPLC coupled with fluorescence or mass spectrometry detectors. researchgate.netmdpi.com

The development of novel SPE sorbents, such as water-wettable polymeric materials, has further simplified extraction procedures by eliminating the need for conditioning and equilibration steps. nih.gov These advancements contribute to higher throughput and improved reproducibility in pteridine analysis.

Below are interactive data tables summarizing typical SPE parameters for pteridine analysis based on published research findings.

Table 1: General Solid Phase Extraction (SPE) Parameters for Pteridine Analysis

ParameterDescriptionCommon Examples
Sorbent Type The solid material within the cartridge that retains the analytes.C18, Polymeric Reversed-Phase, Ion-Exchange
Conditioning Solvent Activates the sorbent for reproducible interaction with the sample.Methanol, Acetonitrile
Equilibration Solvent Prepares the sorbent for the sample matrix.Water, Buffer solution
Wash Solvent Removes interfering compounds from the cartridge.Water, Weak organic solvent mixtures
Elution Solvent Recovers the purified analytes from the sorbent.Methanol, Acetonitrile, mixtures with acids or bases

Table 2: Example of a Published SPE Method for Pteridines in a Biological Matrix

StepSolvent/SolutionVolumePurpose
Conditioning Methanol2 mLTo wet the C18 sorbent
Equilibration Water2 mLTo prepare the cartridge for the aqueous sample
Sample Loading Diluted Urine Sample1 mLTo adsorb pteridines onto the sorbent
Washing 5% Methanol in Water1 mLTo remove polar interferences
Elution 90% Methanol in Water1 mLTo elute the retained pteridines

Emerging Research Frontiers and Future Directions in Pteridine Chemistry

Development of Novel Pteridine-Based Ligands and Scaffolds

The development of new ligands and molecular scaffolds based on the pteridine (B1203161) framework is a major focus of current research, driven by the quest for novel therapeutic agents. Pteridine derivatives are recognized for their potential in treating a wide range of human diseases, including cancers, microbial infections, and chronic inflammatory conditions. nih.gov

Researchers are designing and synthesizing pteridine derivatives to function as highly specific enzyme inhibitors. For example, structure-based drug design has led to the identification of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives as potent inhibitors of Polo-like kinase-1 (PLK1), a key regulator of the cell cycle, presenting a promising avenue for anticancer therapies. nih.gov Similarly, novel pteridine-based compounds have been designed as dual inhibitors of EGFR (epidermal growth factor receptor) and BRAFV600E, two kinases implicated in tumor growth and resistance to therapy. nih.gov

The compound 6,7-Dimethyl-4-(methylsulfanyl)pteridine itself has been investigated for several biological activities, highlighting its potential as a scaffold for drug development. Studies have indicated its promise as an anticancer agent, with in vivo experiments showing a significant reduction in tumor size in murine models of breast cancer. Its mechanism may involve the downregulation of proteins that prevent apoptosis (programmed cell death). Furthermore, this compound has demonstrated immunomodulatory, antimicrobial, anti-inflammatory, and antiparasitic properties in various assays. Its ability to inhibit enzymes like lipoxygenase and dihydrofolate reductase underscores its potential as a versatile lead structure for developing new therapeutic agents.

Exploration of Pteridines in Supramolecular Chemistry and Materials Science

The unique structural and electronic properties of pteridines make them attractive building blocks for supramolecular chemistry and materials science. Their planar, aromatic nature facilitates π-π stacking interactions, which are fundamental to the construction of self-assembling systems.

Recent research has demonstrated that certain π-conjugated pteridine derivatives can act as low-molecular-weight organogelators, forming gels in various organic solvents even without traditional gelation-promoting groups. rsc.org This self-assembly is driven by intermolecular forces, and interestingly, some of these pteridine-based gels exhibit piezofluorochromism—a change in fluorescence color in response to mechanical pressure. rsc.org This property opens up possibilities for their use in sensors and smart materials.

Pterins, a class of pteridines characterized by an amino group at position 2 and a keto group at position 4, have been shown to form stable, self-assembled complexes with metal ions like Ni(II) and Cd(II). nih.govmdpi.com These metal-supramolecular systems are held together by a network of hydrogen bonds and π-π interactions, creating highly organized, water-soluble structures. nih.gov The ability of the pteridine scaffold to coordinate with metals is crucial for its function in biological systems and is being explored for the development of new catalysts and functional materials. rsc.orgnih.gov

Advanced Mechanistic Studies of Pteridine-Mediated Biochemical Processes

A deep understanding of the mechanisms by which pteridine-containing molecules participate in biochemical reactions is essential for both fundamental biology and drug development. Many pteridine derivatives, particularly in their reduced (tetrahydropterin) forms, act as essential coenzymes in a wide range of metabolic pathways. nih.govmdpi.com

Advanced studies are focused on elucidating the redox chemistry of pterins and their free radical species. mdpi.com For instance, tetrahydrobiopterin (B1682763) (H₄Bip) is a critical cofactor for nitric oxide synthase (NOS), where it donates an electron during the production of nitric oxide, a key cellular signaling molecule. mdpi.com Understanding the one-electron redox cycle of H₄Bip is vital for comprehending its role in normal physiology and in diseases like Parkinson's. mdpi.commdpi.com

Computational chemistry is proving to be an invaluable tool for these mechanistic investigations. nih.gov Density functional theory (DFT) has been applied to study the transimination reaction, a common initial step in all reactions catalyzed by pyridoxal-5'-phosphate (PLP)-dependent enzymes. nih.gov These computational models can map out reaction pathways, identify transition states, and calculate activation energies, providing insights that are difficult to obtain through experimental methods alone. nih.gov Such studies on pteridine-mediated processes are crucial for designing enzyme inhibitors or engineering novel biocatalysts.

Integration of Computational and Experimental Approaches in Pteridine Design and Discovery

The synergy between computational modeling and experimental validation is accelerating the pace of pteridine research and development. This integrated approach is transforming how scientists design and discover new pteridine-based molecules with desired properties. nih.govresearchgate.netresearchgate.net

Computational methods, including structure-based design, machine learning, and molecular docking, allow for the rapid in silico screening of vast chemical libraries and the prediction of how a pteridine ligand will bind to its target protein. ijfmr.comnih.govnih.gov For example, molecular docking studies have been used to evaluate pteridine derivatives as potential antioxidants by calculating their binding energies to target proteins, thereby identifying the most promising candidates for synthesis and further testing. ijfmr.com

These computational predictions are then tested and refined through experimental techniques. nih.govnih.gov Rational design and directed evolution are powerful experimental strategies for optimizing the properties of pteridine-based drugs or protein therapeutics. researchgate.net High-throughput screening methods enable the rapid testing of many synthesized compounds, providing essential data to feed back into the computational models. nih.govresearchgate.net This iterative cycle of computational design and experimental validation has been successfully applied to enhance the affinity, stability, and efficacy of therapeutic molecules, leading to breakthroughs in areas like antibody and cytokine engineering. nih.govresearchgate.netresearchgate.netnih.gov This integrated paradigm is central to overcoming challenges in drug development, such as predicting in vivo behavior and mitigating immunogenicity, and will continue to drive the discovery of next-generation pteridine-based therapeutics. nih.govresearchgate.net

Q & A

Basic: What synthetic methods and characterization techniques are recommended for 6,7-Dimethyl-4-(methylsulfanyl)pteridine?

Methodological Answer:
The synthesis typically involves condensation reactions between pyrazine and pyrimidine precursors under controlled pH and temperature. Post-synthesis, purification via column chromatography (e.g., silica gel) is critical. Characterization should include:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation of methyl and methylsulfanyl groups .
  • High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity, using mobile phases like methanol/buffer mixtures (65:35 v/v) at pH 4.6 .
  • Mass Spectrometry (MS) to verify molecular weight (e.g., molecular ion peaks matching C₉H₁₂N₄S) .

Basic: What pharmacological activities have been reported for this compound, and how are they assayed?

Methodological Answer:
Reported activities include antimicrobial , antineoplastic , and anti-inflammatory properties. Key assays:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria, with MIC (Minimum Inhibitory Concentration) determination .
  • Anticancer : MTT assays on cancer cell lines (e.g., breast cancer MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Spectrophotometric assays for dihydrofolate reductase (DHFR) or pteridine reductase (PTR1) activity, monitoring NADPH oxidation at 340 nm .

Advanced: How can researchers investigate its role in DNA compaction or biophysical interactions?

Methodological Answer:

  • Fluorescence Microscopy : Use intercalating dyes (e.g., YOYO-1) to visualize DNA folding induced by pteridine-polyamine conjugates. Monitor transitions from extended coils to compact globules .
  • Transmission Electron Microscopy (TEM) : Image "beads-on-a-chain" DNA structures formed during compaction .
  • UV-Vis Spectroscopy : Track hypochromic shifts during DNA binding to quantify interaction kinetics .

Advanced: How to design inhibitors targeting pteridine reductase using this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and PTR1’s active site (e.g., NADP+ binding pocket). Validate with X-ray crystallography data (PDB: 3BMM) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over 100 ns trajectories, analyzing RMSD (root-mean-square deviation) and binding free energy (MM-PBSA) .
  • In Vitro Validation : Competitive inhibition assays with recombinant PTR1, measuring Ki values via Lineweaver-Burk plots .

Advanced: What methodological challenges arise when quantifying pteridines in biological samples?

Methodological Answer:

  • Sample Preparation : Extract pteridines using cold methanol/water (1:1) to prevent degradation. Centrifuge at 10,000×g to remove particulates .
  • HPLC-Fluorescence Detection : Use excitation/emission wavelengths of 360/450 nm for optimal sensitivity. Calibrate with standards like biopterin and neopterin .
  • Data Normalization : Account for variables like insect age, sex, and body size (e.g., normalize pteridine levels to head weight in honey bees) .

Basic: How is this compound analyzed in plant or transgenic systems?

Methodological Answer:

  • Extraction : Homogenize plant tissue in phosphate buffer (pH 7.0) containing 1 mM DTT to stabilize pteridines .
  • HPLC with Electrochemical Detection : Separate derivatives (e.g., 6,7-dimethylpterin) using a C18 column and mobile phase of 50 mM ammonium acetate/methanol .
  • Statistical Validation : Use linear regression (R² > 0.99) to confirm quantification accuracy and ANOVA to compare transgenic vs. wild-type levels .

Advanced: How to address contradictions in pteridine-based age estimation in forensic entomology?

Methodological Answer:

  • Controlled Cohort Studies : Rear insects (e.g., Lucilia sericata) under standardized conditions to isolate age effects from environmental variables .
  • Multivariate Analysis : Apply linear regression with covariates (e.g., head weight, sex) to adjust pteridine concentration models .
  • Interlaboratory Validation : Cross-validate fluorescence protocols (e.g., excitation/emission settings) to minimize instrumental variability .

Advanced: What strategies optimize pteridine quantification in cancer biomarker studies?

Methodological Answer:

  • Urine Sample Preparation : Acidify urine to pH 2.0–3.0 to stabilize pteridines, followed by solid-phase extraction (C18 cartridges) .
  • LC-MS/MS : Use multiple reaction monitoring (MRM) for high specificity, targeting transitions like 238 → 192 m/z for 6,7-dimethylpteridine .
  • Longitudinal Studies : Track pteridine levels in aggressive vs. non-aggressive breast cancer cell lines (e.g., MDA-MB-231 vs. MCF-7) to correlate with tumor progression .

Basic: What are the key considerations for stability testing of this compound?

Methodological Answer:

  • Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH over 30 days, analyzing samples weekly via HPLC .
  • Photostability : Expose solutions to UV light (320–400 nm) and monitor degradation products (e.g., sulfoxide derivatives) .
  • pH-Dependent Stability : Use buffer systems (pH 1.2–8.0) to simulate gastric/intestinal environments, assessing half-life using first-order kinetics .

Advanced: How to evaluate its nematocidal activity in experimental models?

Methodological Answer:

  • In Vitro Assays : Expose Caenorhabditis elegans to 10–100 µM compound in agar plates, scoring mortality/paralysis after 24–48 hrs .
  • Acetylcholinesterase Inhibition : Measure enzyme secretion in Heligmosomoides polygyrus using Ellman’s method (412 nm absorbance) to confirm mechanism .
  • In Vivo Models : Administer oral doses (50 mg/kg) to Trichinella spiralis-infected mice, quantifying larval reduction in muscle tissue via pepsin/HCl digestion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.